molecular formula C7H6BrFO B2496722 2-Bromo-4-fluoro-6-methylphenol CAS No. 1572185-50-2

2-Bromo-4-fluoro-6-methylphenol

Cat. No. B2496722
CAS RN: 1572185-50-2
M. Wt: 205.026
InChI Key: CRFKFEAHGVZUFU-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-6-methylphenol is a compound of interest in various chemical research areas due to its unique combination of halogen atoms and a methyl group attached to a phenolic structure. This configuration makes it a valuable molecule for studying molecular interactions, synthesis pathways, and potential applications in materials science and pharmacology.

Synthesis Analysis

The synthesis of this compound and similar compounds often involves halogenation reactions and the use of protective groups to direct the introduction of halogen atoms at specific positions on the aromatic ring. Techniques such as oxidative bromination at low temperatures have been employed to achieve high yields and selectivity (Ren Qun-xiang, 2004).

Molecular Structure Analysis

The molecular structure of such compounds has been extensively studied using spectroscopic methods (FT-IR, UV–Vis, NMR) and single-crystal X-ray diffraction. These studies reveal detailed information about the electronic structure, molecular orbitals, and intramolecular interactions, significantly contributing to understanding the compound's reactivity and properties (Z. Demircioğlu et al., 2019).

Chemical Reactions and Properties

This compound participates in various chemical reactions, leveraging its active sites for bond formation. For example, its reactivity with metal centers to form complexes has been explored, indicating its potential as a ligand in coordination chemistry. The presence of both electron-withdrawing and electron-donating groups (halogens and methyl group) on the phenol moiety influences its chemical behavior, making it an interesting subject for studying reaction mechanisms and developing new synthetic routes (H. Tanak, 2019).

Physical Properties Analysis

The physical properties, such as melting and boiling points, solubility, and crystal structure, are crucial for understanding the compound's behavior in different environments and applications. These properties are influenced by the molecule's molecular structure, particularly the types and positions of halogen atoms and the methyl group. Studies employing X-ray diffraction and spectroscopic techniques provide insights into the compound's solid-state structure and intermolecular interactions, which are vital for predicting its behavior in various chemical processes and applications.

Chemical Properties Analysis

The chemical properties of this compound, including acidity, basicity, reactivity towards various reagents, and its role as a precursor in synthetic chemistry, are defined by its functional groups. The bromo and fluoro substituents affect its electronic structure, making it susceptible to nucleophilic attacks and facilitating its use in further chemical transformations. Computational studies, such as density functional theory (DFT) calculations, offer profound insights into its reactivity, stability, and interaction with other molecules, highlighting its versatility in organic synthesis and potential applications in designing new materials and bioactive compounds (Ç. Albayrak et al., 2011).

Scientific Research Applications

Synthesis and Structural Analysis

  • Schiff bases, including derivatives of 2-Bromo-4-fluoro-6-methylphenol, have been synthesized and characterized, revealing insights into intermolecular interactions and theoretical computations. Such studies are essential in understanding molecular structure and potential applications in fields like materials science (Demircioğlu et al., 2021).

Computational Chemistry

  • Density Functional Theory (DFT) has been applied to study compounds similar to this compound, exploring their molecular structure, electrostatic potential, and molecular orbital energies. This research contributes to the understanding of how these compounds can act as ligands and their stability and reactivity (Tanak, 2019).

Chemical Reactivity and Synthesis

  • Investigations into the bromination reactions of compounds related to this compound provide insights into their chemical reactivity. Understanding these reactions is vital for synthesizing and modifying such compounds for various applications (Brittain et al., 1982).

Environmental and Biological Applications

  • The use of fluorinated compounds, including those related to this compound, to detect aromatic metabolites in environmental and biological systems has been researched. Such studies are crucial for environmental monitoring and understanding biochemical pathways (Londry & Fedorak, 1993).

Safety and Hazards

2-Bromo-4-fluoro-6-methylphenol is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation. It is harmful if swallowed or in contact with skin .

Mechanism of Action

Mode of Action

The bromine and fluorine substituents on the phenol ring may enhance these interactions due to their electronegativity and size .

Result of Action

As a phenolic compound, it may exert antioxidant, anti-inflammatory, and antimicrobial effects, among others. The presence of bromine and fluorine may enhance these effects due to their electronegativity and size .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4-fluoro-6-methylphenol . Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity. The compound’s interaction with its environment is an important consideration in its use and storage.

properties

IUPAC Name

2-bromo-4-fluoro-6-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO/c1-4-2-5(9)3-6(8)7(4)10/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFKFEAHGVZUFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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